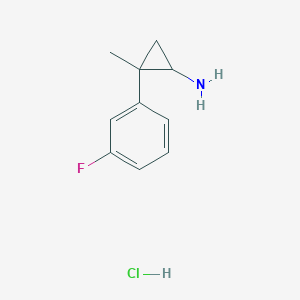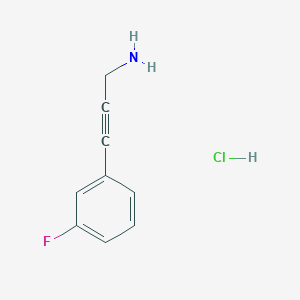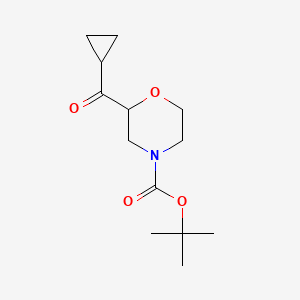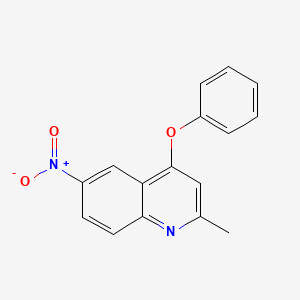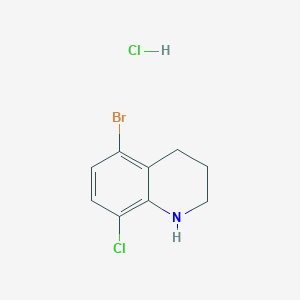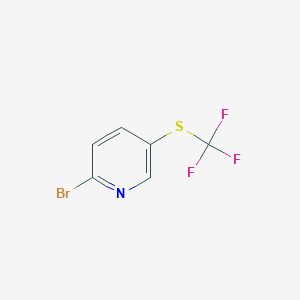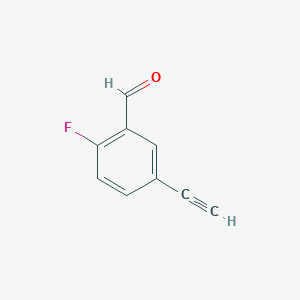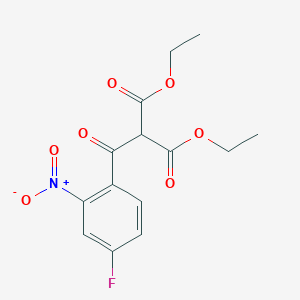
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
概要
説明
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is an organic compound with the molecular formula C14H14FNO7 and a molecular weight of 327.27 g/mol . It is a derivative of propanedioic acid and is characterized by the presence of a fluoro and nitro group on the benzoyl ring . This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The fluoro and nitro groups are introduced through nitration and fluorination reactions, respectively .
Industrial Production Methods
Industrial production of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity . The reaction conditions are optimized to ensure efficient production while minimizing by-products.
化学反応の分析
Types of Reactions
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form diethyl 2-(4-fluoro-2-aminobenzoyl)propanedioate.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
科学的研究の応用
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate has several applications in scientific research:
作用機序
The mechanism of action of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate involves its interaction with molecular targets such as enzymes and proteins . The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The fluoro group can enhance the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
Diethyl 2-(4-chloro-2-nitrobenzoyl)propanedioate: Similar structure but with a chloro group instead of a fluoro group.
Diethyl 2-(4-bromo-2-nitrobenzoyl)propanedioate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is unique due to the presence of the fluoro group, which can enhance its reactivity and binding affinity in various chemical and biological applications . The combination of the fluoro and nitro groups provides distinct chemical properties that differentiate it from other similar compounds .
特性
IUPAC Name |
diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(15)7-10(9)16(20)21/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIJHWWDSEJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
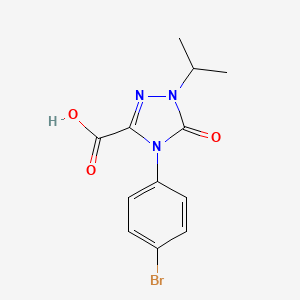
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
